molecular formula C18H16Br2Cl3N3O2S B11980137 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide CAS No. 303062-36-4

2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide

Cat. No.: B11980137
CAS No.: 303062-36-4
M. Wt: 604.6 g/mol
InChI Key: YUBAIDBILYXONS-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound with the molecular formula C18H16Br2Cl3N3O2S and a molecular weight of 604.578 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like bromine and chlorine . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

303062-36-4

Molecular Formula

C18H16Br2Cl3N3O2S

Molecular Weight

604.6 g/mol

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methoxyphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C18H16Br2Cl3N3O2S/c1-28-11-8-12(19)15(13(20)9-11)25-17(29)26-16(18(21,22)23)24-14(27)7-10-5-3-2-4-6-10/h2-6,8-9,16H,7H2,1H3,(H,24,27)(H2,25,26,29)

InChI Key

YUBAIDBILYXONS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2)Br

Origin of Product

United States

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